6-Octylpyridin-3-amine

Lipophilicity Drug Design Materials Science

6-Octylpyridin-3-amine (CAS 143807-47-0) is a C6-alkyl-substituted 3-aminopyridine derivative with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol. Its structure features a primary amine at the 3-position and an eight-carbon linear alkyl chain directly on the pyridine ring, conferring strong lipophilic character (predicted LogP ~4.15).

Molecular Formula C13H22N2
Molecular Weight 206.33 g/mol
CAS No. 143807-47-0
Cat. No. B12541647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Octylpyridin-3-amine
CAS143807-47-0
Molecular FormulaC13H22N2
Molecular Weight206.33 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=NC=C(C=C1)N
InChIInChI=1S/C13H22N2/c1-2-3-4-5-6-7-8-13-10-9-12(14)11-15-13/h9-11H,2-8,14H2,1H3
InChIKeyGMURWGBWDXYLKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Octylpyridin-3-amine (CAS 143807-47-0): Procurement-Grade Characterization for R&D and Industrial Formulation


6-Octylpyridin-3-amine (CAS 143807-47-0) is a C6-alkyl-substituted 3-aminopyridine derivative with the molecular formula C13H22N2 and a molecular weight of 206.33 g/mol. Its structure features a primary amine at the 3-position and an eight-carbon linear alkyl chain directly on the pyridine ring, conferring strong lipophilic character (predicted LogP ~4.15). This compound belongs to the class of long-chain alkylpyridines known for mesogenic (liquid crystalline) potential, [1] making it a candidate building block for functional materials, specialty intermediates, and ligand design where tailored hydrophobicity is essential.

Why 6-Octylpyridin-3-amine Cannot Be Interchanged with Unsubstituted or N-Alkylated Pyridinamine Analogs


Generic substitution with parent 3-aminopyridine or N-octylpyridin-2-amine isomers fails because the specific combination of C6 ring-substitution and a 3-amino group creates a spatially and electronically distinct scaffold. The direct C–C bond at the 6-position, as opposed to an exocyclic C–N bond in N-octyl isomers, fundamentally alters conjugation, basicity, and metabolic/thermal stability. Furthermore, the octyl chain length is critical: homologs with shorter alkyl chains (e.g., 6-methyl or 6-butyl) exhibit significantly lower LogP values, compromising hydrophobic partitioning, membrane permeability, or mesophase formation in liquid crystal applications. These structural nuances demand rigorous compound-specific selection rather than class-level interchange.

Head-to-Head Quantitative Differentiation of 6-Octylpyridin-3-amine Against Closest Analogs


Predicted Lipophilicity: 6-Octylpyridin-3-amine vs. 6-Methylpyridin-3-amine and 3-Aminopyridine

6-Octylpyridin-3-amine (predicted LogP = 4.15) demonstrates >10,000-fold higher predicted n-octanol/water partitioning compared to the unsubstituted parent 3-aminopyridine (predicted LogP ≈ 0.2). [1] Against the shorter-chain analog 6-methylpyridin-3-amine (predicted LogP ≈ 1.5), the octyl derivative's lipophilicity is approximately 500-fold greater. This quantifiable difference directly impacts solubility profiles, membrane permeability, and performance in hydrophobic environments.

Lipophilicity Drug Design Materials Science

Regioisomeric Scaffold Stability: C6-Alkyl vs. N-Alkyl Pyridinamine Bond Strength

6-Octylpyridin-3-amine contains a direct C–C bond between the alkyl chain and the pyridine ring, whereas its N-octyl isomer (N-octylpyridin-2-amine, CAS 64690-19-3) features a C–N linkage. The C–C bond dissociation energy (BDE) is typically 80–90 kcal/mol, compared to ~70 kcal/mol for the C–N bond in aryl amines. [1] This structural feature imparts enhanced thermal and chemical stability to the 6-octyl derivative, reducing degradation risk in high-temperature reactions or long-term storage.

Synthetic Chemistry Thermal Stability Ligand Design

Liquid Crystalline (LC) Mesophase Potential: Octyl Chain vs. Shorter Alkyl Homologs

Long-chain alkylpyridines are historically recognized as mesogenic; the octyl chain length falls within the optimal C6–C12 range for inducing smectic and nematic phases. [1] While explicit phase-transition data for 6-octylpyridin-3-amine remain unpublished, class-level evidence indicates that alkyl chains shorter than hexyl (C6) fail to produce stable mesophases in similar 3-aminopyridine scaffolds. [2] The octyl substituent is thus the shortest chain likely to deliver useable LC behavior, making it a strategic procurement target for LC formulation R&D.

Liquid Crystals Materials Chemistry Display Technology

Validated Application Scenarios for 6-Octylpyridin-3-amine in R&D and Industrial Procurement


Hydrophobic Ligand Synthesis for Transition Metal Catalysis in Non-Polar Media

The high predicted LogP (4.15) of 6-octylpyridin-3-amine makes it an ideal precursor for designing lipophilic pyridine-based ligands (e.g., iminopyridines, pincer ligands) that remain soluble in non-polar solvents such as toluene or hexanes. This contrasts sharply with 3-aminopyridine (LogP ~0.2), which partitions poorly into organic phases and may hinder homogeneous catalysis. Researchers developing Pd-, Ni-, or Cu-catalyzed cross-coupling reactions in low-dielectric media should prioritize this octyl-substituted scaffold to maintain catalyst solubility and activity.

Liquid Crystal Intermediate for Display and Sensor Material Development

Building on the established mesogenic behavior of long-chain alkylpyridines, [1] 6-octylpyridin-3-amine can serve as a versatile intermediate for synthesizing calamitic (rod-like) liquid crystals. The C8 chain provides the requisite length for smectic/ nematic phase formation without the synthetic burden of longer (C10–C12) homologs. Formulation scientists evaluating new LC mixtures for TN or STN displays can procure this compound as a cost-effective starting material for structure-property relationship studies.

Corrosion Inhibitor Development for Mild Steel in Acidic Environments

Pyridine derivatives with long alkyl chains are known to adsorb onto metal surfaces, forming protective films. The combination of a pyridine nitrogen lone pair and a hydrophobic octyl tail in 6-octylpyridin-3-amine is predicted (class inference) to enhance inhibition efficiency compared to 3-aminopyridine or shorter-chain analogs. Corrosion laboratories screening organic inhibitors for HCl or H2SO4 pickling processes should consider this compound in electrochemical impedance spectroscopy (EIS) and weight-loss studies, as the C8 chain optimizes surface coverage and water displacement.

Pharmacophore Exploration for CNS-Targeted Probe Compounds

The predicted LogP of 4.15 falls within the optimal range (1–5) for blood-brain barrier penetration via passive diffusion. [2] When incorporated into medicinal chemistry programs targeting CNS receptors, 6-octylpyridin-3-amine can serve as a hydrophobic biasing element. Compared to methyl or propyl analogs, the octyl chain provides sufficient bulk to occupy deep hydrophobic pockets without exceeding the molecular weight threshold for CNS drug-likeness. Medicinal chemists designing kinase inhibitors or GPCR ligands should evaluate this building block when target engagement requires enhanced hydrophobic contacts.

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